molecular formula C13H17N3 B1591839 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile CAS No. 864069-00-1

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile

Cat. No.: B1591839
CAS No.: 864069-00-1
M. Wt: 215.29 g/mol
InChI Key: SZENQRLSNAOEPP-UHFFFAOYSA-N
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Description

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile is an organic compound with the molecular formula C13H17N3 It is a derivative of benzonitrile, where the nitrile group is attached to a benzene ring, and a methylpiperazine group is attached to the benzene ring via a methylene bridge

Mechanism of Action

Mode of Action

It is known that the compound has antiviral activity against hepatitis c virus (hcv) . The exact mechanism of this interaction and the resulting changes are subjects of ongoing research.

Biochemical Pathways

It is known that the compound has a significant impact on the life cycle of HCV

Result of Action

It is known that the compound has antiviral activity against HCV , but the specific molecular and cellular effects are subjects of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile . .

Biochemical Analysis

Biochemical Properties

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a modest inhibitor of the hepatitis C virus (HCV) through interactions with HCV-infected Huh7.5 cell cultures . The nature of these interactions involves binding to specific sites on the viral proteins, thereby inhibiting their function and preventing viral replication.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In HCV-infected cells, it has been shown to inhibit viral replication, which suggests its potential use as an antiviral agent . Additionally, its impact on gene expression and cellular metabolism could lead to further applications in cancer research and treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of viral enzymes, thereby preventing the replication of the virus. The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and leading to a decrease in viral load . This mechanism of action highlights its potential as a therapeutic agent for viral infections.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits antiviral activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve the desired therapeutic outcomes while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety . Understanding these pathways is essential for developing effective dosing regimens and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . These interactions determine its localization and concentration within different cellular compartments, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these compartments can enhance its interactions with target biomolecules, thereby increasing its therapeutic potential.

Preparation Methods

The synthesis of 2-((4-Methylpiperazin-1-yl)methyl)benzonitrile typically involves the reaction of 4-methylpiperazine with a suitable benzonitrile derivative. One common method involves the use of 4-chloromethylbenzonitrile as a starting material. The reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine ring attacks the carbon atom of the chloromethyl group, resulting in the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile has several scientific research applications:

Comparison with Similar Compounds

2-((4-Methylpiperazin-1-yl)methyl)benzonitrile can be compared with other similar compounds, such as:

    4-(4-Methylpiperazin-1-yl)methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group.

    4-(4-Methylpiperazin-1-yl)methylbenzaldehyde: This compound has an aldehyde group instead of a nitrile group.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-[(4-methylpiperazin-1-yl)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-15-6-8-16(9-7-15)11-13-5-3-2-4-12(13)10-14/h2-5H,6-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZENQRLSNAOEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90594569
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864069-00-1
Record name 2-[(4-Methylpiperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90594569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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